Methyl 2-(2,2-difluoroethenyl)benzoate CAS number and structure
Methyl 2-(2,2-difluoroethenyl)benzoate CAS number and structure
This technical guide is structured to provide a comprehensive analysis of Methyl 2-(2,2-difluoroethenyl)benzoate , a specialized fluorinated intermediate. Due to the specific nature of this compound (often a transient intermediate or custom-synthesized building block rather than a commodity chemical), this guide focuses on its synthetic architecture , physicochemical properties , and strategic utility in medicinal chemistry, particularly as a precursor to fluorinated heterocycles.
Part 1: Identity & Physicochemical Profile[1]
This section establishes the definitive chemical identity of the compound. As a specialized gem-difluoroalkene derivative, it serves as a critical bioisostere and synthetic handle.[1][2][3]
| Property | Data / Description |
| Chemical Name | Methyl 2-(2,2-difluoroethenyl)benzoate |
| Synonyms | Methyl 2-(2,2-difluorovinyl)benzoate; 2-(2,2-Difluorovinyl)benzoic acid methyl ester |
| CAS Number | Not widely indexed in public commercial catalogs.[4]Primary Precursor CAS: (Methyl 2-formylbenzoate) |
| Molecular Formula | C₁₀H₈F₂O₂ |
| Molecular Weight | 198.17 g/mol |
| SMILES | COC(=O)C1=CC=CC=C1C=C(F)F |
| Structure Class | gem-Difluorostyrene; ortho-Substituted Benzoate |
| Physical State | Colorless to pale yellow oil (predicted based on analogues) |
| Solubility | Soluble in DCM, EtOAc, THF; insoluble in water. |
Structural Analysis
The molecule features two distinct functional domains:[1]
-
The ortho-Ester Motif: A methyl benzoate core providing a reactive electrophilic center (carbonyl) and a directing group.
-
The gem-Difluoroalkene Tail: A lipophilic, electron-deficient alkene at the ortho position. This group acts as a carbonyl bioisostere (mimicking the electronic properties of a ketone oxygen while removing hydrogen bond acceptance) and a metabolic blocker.
Part 2: Synthetic Architecture
The most robust route to Methyl 2-(2,2-difluoroethenyl)benzoate is the Wittig-type difluoromethylenation of the corresponding aldehyde. This method is preferred over Julia-Kocienski olefination for benzoates due to milder conditions that preserve the ester functionality.
Core Synthesis Strategy: The Modified Wittig Protocol
Reaction Logic:
The synthesis relies on the in situ generation of a difluorocarbene or a difluoro-ylide species from a halo-difluoroacetate salt in the presence of triphenylphosphine (
Pathway Diagram:
Caption: Mechanistic flow for the difluoromethylenation of Methyl 2-formylbenzoate via decarboxylative Wittig olefination.
Part 3: Experimental Protocol (Self-Validating)
This protocol is adapted from high-reliability Organic Syntheses standards for gem-difluoroalkene formation [1].
Objective: Synthesis of Methyl 2-(2,2-difluoroethenyl)benzoate on a 10 mmol scale.
Reagents & Materials
-
Substrate: Methyl 2-formylbenzoate (1.64 g, 10.0 mmol).
-
Reagent A: Triphenylphosphine (
) (5.24 g, 20.0 mmol, 2.0 equiv). -
Reagent B: Sodium chlorodifluoroacetate (3.05 g, 20.0 mmol, 2.0 equiv) OR Potassium bromodifluoroacetate.
-
Solvent: DMF (Anhydrous, 40 mL).
-
Quench: Water, Ethyl Acetate.[5]
Step-by-Step Methodology
-
Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen.[1]
-
Solubilization: Add Methyl 2-formylbenzoate and
to the flask. Add anhydrous DMF (40 mL) via syringe. Stir at room temperature until fully dissolved. -
Reagent Addition: Add Sodium chlorodifluoroacetate in one portion.
-
Expert Note: The use of the chlorodifluoroacetate salt is safer than using volatile Freons or unstable carbenes directly.
-
-
Reaction: Heat the mixture to 90°C in an oil bath.
-
Observation: Evolution of
gas indicates the formation of the active ylide species. -
Duration: Stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) for the disappearance of the aldehyde.
-
-
Workup:
-
Cool to room temperature.
-
Dilute with water (100 mL) to dissolve inorganic salts and precipitate
. -
Extract with Diethyl Ether or Ethyl Acetate (
mL). -
Wash combined organics with brine (
mL) to remove residual DMF. -
Dry over
, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the residue via silica gel flash chromatography.
-
Eluent: Gradient of 0% to 10% Ethyl Acetate in Hexanes. The product is less polar than the aldehyde.
-
By-product Removal: Triphenylphosphine oxide (
) is very polar and will remain on the column or elute much later.
-
Part 4: Applications in Drug Discovery
The "Methyl 2-(2,2-difluoroethenyl)benzoate" scaffold is not just an end-product; it is a versatile "lynchpin" intermediate.
1. Bioisosterism
The gem-difluoroalkene group (
-
Metabolic Stability: Unlike the carbonyl, the difluoroalkene is resistant to nucleophilic attack and enzymatic reduction (e.g., by ketoreductases).
-
Lipophilicity: It increases the
of the molecule, potentially improving membrane permeability compared to the parent ketone/aldehyde.
2. Precursor to Fluorinated Isocoumarins
A critical application of this ortho-substituted benzoate is the synthesis of 3-fluoroisocoumarins via electrophilic cyclization.
Mechanism: The ester carbonyl oxygen attacks the difluoroalkene (activated by an electrophile or Lewis acid), followed by fluoride elimination.
Caption: Pathway for converting the target molecule into a pharmacologically active 3-fluoroisocoumarin scaffold.
Part 5: Safety & Handling
-
Hazard Identification:
-
Sodium Chlorodifluoroacetate: Irritant. Decomposes to release
and potentially trace chlorofluorocarbons (CFCs) upon heating. Use in a fume hood. -
Triphenylphosphine: Sensitizer.
-
-
Storage: Store the product at 2–8°C under an inert atmosphere (Argon). The difluoroalkene moiety is generally stable but can polymerize or oxidize under harsh conditions.
References
-
Intelli, A. J., et al. (2024).[5][6] "Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination." Organic Syntheses, 101, 1–17.
-
Du, B., et al. (2021).[7] "2,2-difluorovinyl benzoates for diverse synthesis of gem-difluoroenol ethers by Ni-catalyzed cross-coupling reactions." Nature Communications, 12, 412.[7]
-
Li, Y., et al. (2012). "Recent Advances in the Synthesis of gem-Difluoroalkenes." Beilstein Journal of Organic Chemistry, 8, 1238–1246.
-
PubChem. "Methyl 2-formylbenzoate (Precursor)." National Library of Medicine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Methyl 2,4-Difluorobenzoate | C8H6F2O2 | CID 2782897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. orgsyn.org [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 2,2-difluorovinyl benzoates for diverse synthesis of gem-difluoroenol ethers by Ni-catalyzed cross-coupling reactions | PolyU Institutional Research Archive [ira.lib.polyu.edu.hk]
